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Compound of Interest

Compound Name: Siv320
CAS No.: 251945-92-3
Cat. No.: B1670272
Get Quote
. J

Executive Summary

Derenofylline (SLV-320) is a potent, selective adenosine Al receptor antagonist developed for
the treatment of renal impairment associated with heart failure (cardiorenal syndrome). Unlike
classical xanthine-based antagonists (e.g., rolofylline), Derenofylline utilizes a pyrrolo[2,3-
d]pyrimidine scaffold. This structural distinction offers improved selectivity profiles against A2a
and A3 receptors.

This guide details the total synthesis of Derenofylline, focusing on the construction of the 2-
phenyl-7H-pyrrolo[2,3-d]pyrimidine core and its subsequent functionalization with trans-4-
aminocyclohexanol.

Chemical Identity:
¢ |[UPAC Name:trans-4-[(2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexan-1-ol
e CAS Number: 251945-92-3

e Molecular Formula: C1sH20N4O
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¢ Molecular Weight: 308.38 g/mol

Retrosynthetic Analysis

The synthesis is best approached via a convergent route involving the Nucleophilic Aromatic
Substitution (SNAr) of a chloropyrimidine intermediate.

Logic Flow

¢ Disconnection: The C4-N bond is the most labile point for late-stage assembly.
+ Key Intermediate:4-chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine.

« Scaffold Construction: The pyrrolo[2,3-d]pyrimidine core is built via the "pyrimidine-first"
approach, reacting a 2-phenyl-substituted pyrimidine with a bifunctional electrophile
(chloroacetaldehyde) to close the pyrrole ring.
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Figure 1: Retrosynthetic disconnection of Derenofylline showing the convergent assembly of
the pyrrolo-pyrimidine core.

Detailed Synthetic Protocol
Stage 1: Synthesis of the Pyrimidine Core

Objective: Preparation of 2-phenyl-4-amino-6-hydroxypyrimidine. This step establishes the C2-
phenyl substituent essential for SLV-320's binding affinity.

Reagents:

¢ Benzamidine hydrochloride (1.0 eq)
o Ethyl cyanoacetate (1.1 eq)

e Sodium ethoxide (NaOEt) (2.5 eq)
o Ethanol (anhydrous)

Protocol:

e Free Base Formation: In a dry reactor under Nz, dissolve NaOEt in anhydrous ethanol. Add
benzamidine HCI and stir at room temperature (RT) for 30 min to generate the free amidine.

o Condensation: Add ethyl cyanoacetate dropwise. The reaction is exothermic; maintain
temperature <40°C.

o Reflux: Heat the mixture to reflux (78°C) for 4—6 hours. Monitoring by TLC (DCM:MeOH 9:1)
should show consumption of benzamidine.

o Workup: Cool to RT. The sodium salt of the product may precipitate. Quench with acetic acid
to pH ~6 to precipitate the free base.

« |solation: Filter the solid, wash with cold water and ethanol. Dry in a vacuum oven at 50°C.
o Yield Target: 75-85%][1]

o Appearance: Off-white to pale yellow solid.
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Stage 2: Pyrrole Ring Closure & Chlorination

Objective: Synthesis of 4-chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine. This is a critical "one-

pot" equivalent sequence where the pyrrole ring is fused, followed by activation of the C4

position.

Reagents:

Stage 1 Product (1.0 eq)
Chloroacetaldehyde (50% agq. solution) (1.5 eq)
Sodium Acetate (NaOAc) (2.0 eq)

Phosphorus Oxychloride (POCI3) (Excess, solvent/reagent)[2]

Protocol:

Ring Closure: Suspend the pyrimidine intermediate in water/isopropanol (1:1). Add NaOAc
and chloroacetaldehyde. Heat to 80°C for 4 hours.

o Mechanism:[3][4][5] Alkylation of the ring nitrogen followed by aldol-type condensation with
the C5 position.

o Intermediate Check: Formation of 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol. Isolate this
solid by filtration if necessary, or proceed directly if drying is thorough.

Chlorination: Place the dried "pyrimidin-4-ol" intermediate in a round-bottom flask. Add
POCIs carefully (exothermic).

Reaction: Reflux at 105°C for 3 hours. The suspension should clear as the chloro-derivative
is formed.

Quench:Caution: Distill off excess POCIs under reduced pressure. Pour the thick residue
slowly onto crushed ice/ammonia water (maintain pH >8).

Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na2SOa, and
concentrate.[2]
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o Purification: Recrystallize from Toluene or purify via short silica plug (Hexane:EtOAc 4:1).
o Key QC Parameter: Mass Spec [M+H]* = 230.05 (approx).

Stage 3: Final Coupling (S_NAr)

Objective: Synthesis of Derenofylline (SLV-320). Stereochemistry is vital here; trans-4-
aminocyclohexanol must be used.

Reagents:

4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

trans-4-Aminocyclohexanol (1.2 eq)

Triethylamine (EtsN) or DIPEA (2.0 eq)

n-Butanol or DMF (Solvent)

Protocol:

Setup: Dissolve the chloro-intermediate in n-Butanol (preferred for ease of workup) or DMF.

Addition: Add trans-4-aminocyclohexanol and base.

Reaction: Heat to 110°C (reflux if n-BuOH) for 12—16 hours.

o Monitoring: HPLC should show <1% starting chloride.

Workup:

o If n-BuOH: Cool to RT. The product often precipitates directly. Filter and wash with cold
ethanol.

o If DMF: Pour into water (10x volume). Filter the resulting precipitate.[4][6]

Purification and Quality Control
Purification Strategy
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Derenofylline is prone to trapping trace solvents. A biphasic recrystallization is recommended.
Recrystallization Protocol:

e Dissolution: Suspend crude SLV-320 in Ethanol:Water (9:1) at reflux.[1][2][4][6][7][8] Add
DMSO dropwise only if required to achieve full solubility.

« Clarification: Filter hot through a Celite pad to remove insolubles.
o Crystallization: Allow to cool slowly to RT, then chill to 4°C for 4 hours.

» Drying: Filter white crystals. Dry under high vacuum at 60°C for 24 hours to remove trace
alcohols.

Chromatographic Option (High Purity):
» Stationary Phase: Silica Gel (C18 reverse phase is preferred for final polishing).
o Mobile Phase: Gradient Acetonitrile in Water (0.1% Formic Acid).

e Detection: UV @ 254 nm.

QC Specifications

Parameter Specification Method

White to off-white crystalline

Appearance oowder Visual

Purity > 98.5% (AUC) HPLC (C18 column)
Mass Spec [M+H]* =309.17 £ 0.5 LC-MS

Melting Point > 250°C (Decomposition) DSC/Capillary

. ) . 1H-NMR (coupling constants of
Stereochemistry trans-isomer confirmed
cyclohexyl protons)

Mechanism of Action & Biological Context

Derenofylline acts as a selective antagonist at the Adenosine A1 Receptor (A1R).
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o Pathophysiology: In heart failure, renal blood flow is compromised. Adenosine levels rise,
activating Al receptors on the afferent arteriole of the glomerulus, causing vasoconstriction
and reduced Glomerular Filtration Rate (GFR).

e Mechanism: SLV-320 blocks this constriction, maintaining GFR and sodium excretion without

the potassium loss associated with diuretics.

o Selectivity: The 2-phenyl-pyrrolo[2,3-d]pyrimidine core provides >200-fold selectivity over
A2a and A3 receptors, reducing off-target cardiovascular effects (e.g., hypotension).

Activates

Inhibits

Endogenous Adenosine

Al Receptor Vasoconstriction
A (Afferent Arteriole) Reduced GFR
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Figure 2: Mechanism of Action of Derenofylline in preserving renal function.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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